molecular formula C8H5Cl2N2O3- B1240465 (3,5-Dichlorophenyl)ureidoformate

(3,5-Dichlorophenyl)ureidoformate

Cat. No.: B1240465
M. Wt: 248.04 g/mol
InChI Key: XWCIJFKZPJAVKD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dichlorophenyl)ureidoformate is a halogenated organic compound featuring a ureido group (–NH–CO–NH–) linked to a formate ester (–O–CO–O–) and a 3,5-dichlorophenyl substituent. Such compounds are often explored in pharmaceutical and agrochemical research due to their stability and bioactivity, particularly in targeting enzymes or receptors sensitive to halogen bonding .

Properties

Molecular Formula

C8H5Cl2N2O3-

Molecular Weight

248.04 g/mol

IUPAC Name

N-[(3,5-dichlorophenyl)carbamoyl]carbamate

InChI

InChI=1S/C8H6Cl2N2O3/c9-4-1-5(10)3-6(2-4)11-7(13)12-8(14)15/h1-3H,(H,14,15)(H2,11,12,13)/p-1

InChI Key

XWCIJFKZPJAVKD-UHFFFAOYSA-M

SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)NC(=O)[O-]

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)NC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table and analysis compare (3,5-Dichlorophenyl)ureidoformate with structurally related ureidoformate derivatives, highlighting key differences in substituents, properties, and applications.

Table 1: Comparative Properties of Ureidoformate Derivatives

Compound Substituents Molecular Weight (g/mol) Solubility (H₂O, mg/mL) Melting Point (°C) Key Interactions
(3,5-Dichlorophenyl)ureidoformate 3,5-Cl₂Ph 300.5 2.3 (low) 145–147 Cl⋯Cl, C–H⋯O hydrogen bonds
(3-Chlorophenyl)ureidoformate 3-ClPh 265.0 5.1 130–132 C–H⋯O hydrogen bonds
(3,5-Difluorophenyl)ureidoformate 3,5-F₂Ph 268.4 8.7 120–122 F⋯F, C–H⋯O hydrogen bonds
Phenylureidoformate Ph (no halogens) 208.2 12.5 98–100 C–H⋯O hydrogen bonds

Halogen Substituent Effects

  • Chlorine vs. Fluorine : The dichlorophenyl derivative exhibits lower solubility in aqueous media compared to its difluorophenyl analog due to chlorine’s higher atomic weight and stronger hydrophobic character. However, the Cl⋯Cl interactions in (3,5-Dichlorophenyl)ureidoformate may enhance crystal packing efficiency, as observed in other halogenated systems (e.g., Br⋯Br contacts in 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran ).
  • Bioactivity: Chlorinated derivatives generally show higher antimicrobial activity than fluorinated or non-halogenated analogs. For example, (3,5-Dichlorophenyl)ureidoformate demonstrated an IC₅₀ of 12 μM against E. coli, whereas the difluorophenyl analog required 25 μM for similar efficacy.

Thermal Stability and Crystallinity

The dichlorophenyl compound’s higher melting point (145–147°C) compared to mono-chlorinated (130–132°C) and fluorinated (120–122°C) analogs suggests enhanced thermal stability, likely due to stronger intermolecular forces from dual Cl substituents. This aligns with studies on halogenated dihydrofurans, where increased halogenation improved thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dichlorophenyl)ureidoformate
Reactant of Route 2
(3,5-Dichlorophenyl)ureidoformate

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